molecular formula C12H20N2O6 B14475846 Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate CAS No. 65440-21-3

Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate

Cat. No.: B14475846
CAS No.: 65440-21-3
M. Wt: 288.30 g/mol
InChI Key: MROOXBAGQHWVLK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using common reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate exerts its effects involves its interaction with specific molecular targets and pathways. The oxalyl group in the compound can form strong interactions with various biological molecules, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate can be compared with other similar compounds, such as:

    Oxalyl chloride: A simpler compound that also contains the oxalyl group and is used in similar synthetic applications.

    1,1’-(1,2-dioxoethane-1,2-diyl)bis-1H-benzotriazole: An intermediate in the synthesis of this compound.

    Tetraethyl 1,1’-(ethane-1,2-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): A compound with a similar structural motif but different functional groups.

Properties

CAS No.

65440-21-3

Molecular Formula

C12H20N2O6

Molecular Weight

288.30 g/mol

IUPAC Name

N,N'-bis(diethoxymethylidene)oxamide

InChI

InChI=1S/C12H20N2O6/c1-5-17-11(18-6-2)13-9(15)10(16)14-12(19-7-3)20-8-4/h5-8H2,1-4H3

InChI Key

MROOXBAGQHWVLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC(=O)C(=O)N=C(OCC)OCC)OCC

Origin of Product

United States

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